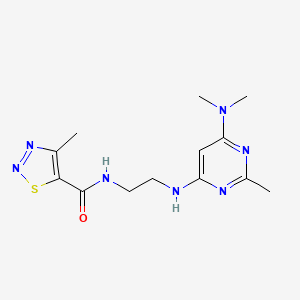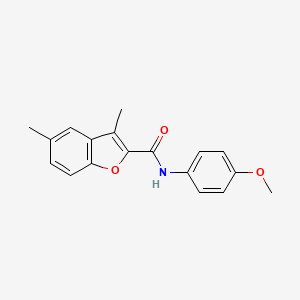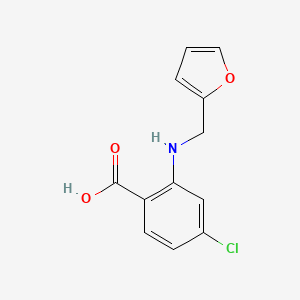
1-(Phenylmethoxymethyl)cyclopropane-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylmethoxymethyl)cyclopropane-1-sulfonyl fluoride is a chemical compound that has been widely used in scientific research. This compound is also known as PCMCSF and is a potent irreversible inhibitor of serine proteases. The compound has been used to study the mechanism of action of various enzymes and to develop new drugs for the treatment of diseases.
Mécanisme D'action
PCMCSF irreversibly binds to the active site of serine proteases, forming a covalent bond with the serine residue. This covalent bond prevents the enzyme from functioning properly, leading to its inactivation. The irreversible nature of the inhibition makes PCMCSF a valuable tool for studying the mechanism of action of these enzymes.
Biochemical and Physiological Effects
PCMCSF has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that PCMCSF can inhibit the activity of various serine proteases, including thrombin, trypsin, and chymotrypsin. In vivo studies have shown that PCMCSF can reduce blood coagulation and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PCMCSF in lab experiments is its irreversibility. This allows researchers to study the long-term effects of inhibiting serine proteases and to develop new drugs that target these enzymes. However, PCMCSF also has some limitations. Its potency can make it difficult to control the degree of inhibition, and its irreversible nature can make it challenging to study the effects of partial inhibition.
Orientations Futures
There are many potential future directions for research involving PCMCSF. One area of interest is the development of new drugs that target serine proteases for the treatment of diseases such as cancer and inflammatory disorders. Another area of interest is the use of PCMCSF in structural biology studies to better understand the three-dimensional structure of serine proteases and their interactions with other molecules. Finally, researchers may continue to explore the potential applications of PCMCSF in other areas of scientific research, such as drug discovery and protein engineering.
Méthodes De Synthèse
The synthesis of PCMCSF involves the reaction of cyclopropanecarboxylic acid with paraformaldehyde and phenylmethanol in the presence of a strong acid catalyst. The resulting intermediate is then reacted with sulfonyl chloride to form the final product. The synthesis of PCMCSF is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
Applications De Recherche Scientifique
PCMCSF has been widely used in scientific research as an irreversible inhibitor of serine proteases. These enzymes play a critical role in many biological processes, including blood coagulation, inflammation, and immune response. By inhibiting these enzymes, PCMCSF can help researchers understand the mechanism of action of these enzymes and develop new drugs for the treatment of diseases.
Propriétés
IUPAC Name |
1-(phenylmethoxymethyl)cyclopropane-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3S/c12-16(13,14)11(6-7-11)9-15-8-10-4-2-1-3-5-10/h1-5H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXTXOXMSSUGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COCC2=CC=CC=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylmethoxymethyl)cyclopropane-1-sulfonyl fluoride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Ar,6aR)-5-methoxycarbonyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2635197.png)
![2-Chloro-N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-methylpropanamide](/img/structure/B2635198.png)

![3-methyl-N-[2-(4-morpholinyl)ethyl]-1-phenyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B2635202.png)


![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2635208.png)
![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2635209.png)

![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2635212.png)

![N-[(3-Methyl-2-oxo-1,3-benzoxazol-5-yl)methyl]but-2-ynamide](/img/structure/B2635216.png)
